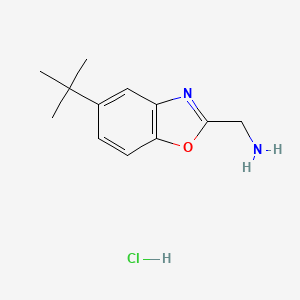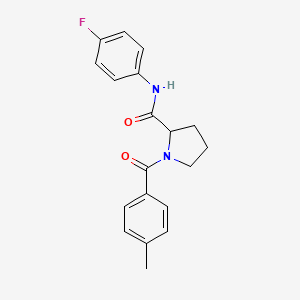![molecular formula C17H18ClN3O2 B6127322 5-[[3-[1-(4-Chlorophenyl)cyclobutyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one](/img/structure/B6127322.png)
5-[[3-[1-(4-Chlorophenyl)cyclobutyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[3-[1-(4-Chlorophenyl)cyclobutyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one is a complex organic compound that features a unique combination of a pyrrolidinone ring, an oxadiazole ring, and a cyclobutyl group attached to a chlorophenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-[1-(4-Chlorophenyl)cyclobutyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction using a chlorinated benzene derivative.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a nitrile oxide and an appropriate dipolarophile.
Attachment of the Pyrrolidinone Ring: The final step involves the attachment of the pyrrolidinone ring through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl and pyrrolidinone rings.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction can result in the formation of amines or alcohols.
Substitution: Substitution reactions can yield various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure suggests potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-[[3-[1-(4-Chlorophenyl)cyclobutyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one is not well-documented. its structure suggests that it may interact with biological targets such as enzymes or receptors. The oxadiazole ring, in particular, is known to interact with various biological molecules, potentially leading to inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chlorophenyl)cyclobutylmethanamine: This compound shares the cyclobutyl and chlorophenyl groups but lacks the oxadiazole and pyrrolidinone rings.
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one: This compound has a similar cyclobutyl and chlorophenyl structure but differs in the presence of a butanone group instead of the oxadiazole and pyrrolidinone rings.
Uniqueness
The uniqueness of 5-[[3-[1-(4-Chlorophenyl)cyclobutyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one lies in its combination of multiple functional groups, which may confer unique chemical and biological properties. The presence of the oxadiazole ring, in particular, distinguishes it from other similar compounds and may contribute to its potential bioactivity.
Eigenschaften
IUPAC Name |
5-[[3-[1-(4-chlorophenyl)cyclobutyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-12-4-2-11(3-5-12)17(8-1-9-17)16-20-15(23-21-16)10-13-6-7-14(22)19-13/h2-5,13H,1,6-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLILMRIWZIMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Cl)C3=NOC(=N3)CC4CCC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(Benzylamino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B6127241.png)

![2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B6127258.png)
![7-(5-METHYL-2-THIENYL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B6127267.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B6127272.png)
![[2-[(3-Methoxyphenyl)methyl]morpholin-4-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B6127288.png)


![5-(Diethylamino)-2-[(Z)-({4-[(4-methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenol](/img/structure/B6127306.png)
![5-acetyl-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide](/img/structure/B6127312.png)
![2-[4-[(5-methyl-1H-pyrazol-3-yl)methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B6127329.png)
![2-[4-(4-ethylbenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6127334.png)
![1-(2,3-dimethoxyphenyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6127336.png)
![1-(3-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6127352.png)
